molecular formula C10H13NO2 B139412 Ethyl 4-(methylamino)benzoate CAS No. 10541-82-9

Ethyl 4-(methylamino)benzoate

Cat. No.: B139412
CAS No.: 10541-82-9
M. Wt: 179.22 g/mol
InChI Key: VHTKEUCWOHEYLB-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)benzoate: is an organic compound with the molecular formula C10H13NO2This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(methylamino)benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-aminobenzoate with methylamine. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(methylamino)benzoate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(methylamino)benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group allows for unique interactions in chemical reactions and potential biological pathways .

Properties

IUPAC Name

ethyl 4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTKEUCWOHEYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312990
Record name ethyl 4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-82-9
Record name 10541-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl p-aminobenzoate (25.2 g), triethyl orthoformate (80 g) and trifluoroacetic acid (0.2 mL) is refluxed under heating for 3 hours. After cooling, the reaction mixture is concentrated in vacuo and the residue is subjected to azeotropic distillation with ethanol. The residue is suspended in ethanol (400 mL) and thereto is added sodium borohydride (23 g), and the mixture is refluxed under heating for 3 hours. After cooling, to the reaction mixture is added ethyl acetate and water. The mixture is stirred at room temperature for 1 day. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=4:1) to give ethyl 4-(methylamino)benzoate (12.7 g, yield; 46%) as a pale yellow amorphous powder. MS (APCI) m/z: 180 [M+H]+
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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